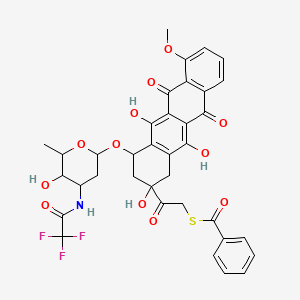

Adriamycin 14-thioacetate

Description

Properties

CAS No. |

101980-73-8 |

|---|---|

Molecular Formula |

C36H32F3NO12S |

Molecular Weight |

759.7 g/mol |

IUPAC Name |

S-[2-oxo-2-[2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] benzenecarbothioate |

InChI |

InChI=1S/C36H32F3NO12S/c1-15-28(42)19(40-34(48)36(37,38)39)11-23(51-15)52-21-13-35(49,22(41)14-53-33(47)16-7-4-3-5-8-16)12-18-25(21)32(46)27-26(30(18)44)29(43)17-9-6-10-20(50-2)24(17)31(27)45/h3-10,15,19,21,23,28,42,44,46,49H,11-14H2,1-2H3,(H,40,48) |

InChI Key |

YVBHFKLQBINJGT-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CSC(=O)C6=CC=CC=C6)O)NC(=O)C(F)(F)F)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CSC(=O)C6=CC=CC=C6)O)NC(=O)C(F)(F)F)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Adriamycin 14-thioacetate |

Origin of Product |

United States |

Synthetic Methodologies for Adriamycin 14 Thioacetate and Its Derivatives

Chemical Synthesis Routes for Adriamycin 14-Thioacetate

The synthesis of this compound is achieved through a nucleophilic substitution reaction on a suitable precursor. This approach allows for the specific introduction of the thioacetate (B1230152) moiety at the 14th position of the anthracycline aglycone.

Reaction Precursors and Conditions

The primary precursor for the synthesis of this compound is a 14-halo derivative of a protected daunorubicin (B1662515) molecule. A commonly utilized starting material is N-(trifluoroacetyl)-14-bromodaunorubicin. The trifluoroacetyl group serves as a protecting group for the amino function of the daunosamine (B1196630) sugar, preventing side reactions.

The other key reactant is thioacetic acid, which acts as the nucleophile. The reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695). To facilitate the reaction, a base is required to deprotonate the thioacetic acid, thereby increasing its nucleophilicity. Potassium carbonate is a commonly employed base for this purpose. Current time information in Pasuruan, ID. The reaction proceeds by the displacement of the bromide at the C-14 position by the thiolate anion generated in situ.

Table 1: Precursors and Conditions for this compound Synthesis

| Precursor 1 | Precursor 2 | Solvent | Base |

|---|---|---|---|

| N-(trifluoroacetyl)-14-bromodaunorubicin | Thioacetic acid | Ethanol | Potassium carbonate |

Catalytic Systems and Reaction Optimizations

The synthesis of this compound is primarily a base-mediated nucleophilic substitution. While potassium carbonate is effective in promoting the reaction, the literature reviewed does not extensively detail the use of specific catalytic systems, such as phase-transfer catalysts, which are sometimes employed in similar nucleophilic substitutions to enhance reaction rates and yields.

Reaction optimization would typically involve the systematic variation of parameters such as the nature of the base, solvent polarity, reaction temperature, and concentration of reactants. However, specific studies detailing the optimization of these conditions for the synthesis of this compound are not prominently featured in the surveyed scientific literature. The established method using potassium carbonate in ethanol appears to be the generally accepted procedure. Current time information in Pasuruan, ID.

Preparation of Related 14-Thio Ester Analogues

The synthetic strategy for this compound can be extended to prepare a variety of other 14-thio ester analogues by substituting thioacetic acid with other thioacids.

Synthesis of Other Thio Ester Derivatives

By employing the same reaction conditions, a series of 14-thio ester analogues of Adriamycin have been synthesized. These include the thiovalerate and thiobenzoate derivatives. Current time information in Pasuruan, ID. The synthesis involves the reaction of N-(trifluoroacetyl)-14-bromodaunorubicin with the corresponding thioacid (e.g., thiovaleric acid, thiobenzoic acid) in the presence of potassium carbonate in ethanol. Current time information in Pasuruan, ID. Other reported thio ester analogues have been prepared from thiopropionic and thiobutyric acids. Current time information in Pasuruan, ID.

Comparative Synthetic Yields and Purity

While several 14-thio ester analogues of Adriamycin have been synthesized and evaluated for their biological activity, detailed comparative data on their synthetic yields and purity are not consistently reported in the primary literature. The focus of many studies has been on the biological evaluation of these compounds. For the Adriamycin thio ester products, significant in vivo anti-P388 activity was observed with the thioacetate, thiovalerate, and thiobenzoate derivatives. Current time information in Pasuruan, ID. However, none of these compounds were found to be as effective as N-(trifluoroacetyl)adriamycin 14-valerate in the same murine leukemia model. Current time information in Pasuruan, ID.

Table 2: Synthesized 14-Thio Ester Analogues of Adriamycin and Qualitative Activity

| Thio Ester Derivative | Corresponding Thioacid | Reported In Vivo Anti-P388 Activity Current time information in Pasuruan, ID. |

|---|---|---|

| 14-Thioacetate | Thioacetic acid | Significant |

| 14-Thiopropionate | Thiopropionic acid | Not specified as significant |

| 14-Thiobutyrate | Thiobutyric acid | Not specified as significant |

| 14-Thiovalerate | Thiovaleric acid | Significant |

| 14-Thiobenzoate | Thiobenzoic acid | Significant |

Exploration of Other 14-Substituted Thia-Anthracycline Analogues

Beyond the 14-thio ester linkage, research has explored the introduction of other sulfur-containing functionalities at the C-14 position of the anthracycline scaffold. One such example is the synthesis of a 14-thiocyanato derivative. This was achieved through a displacement reaction on the corresponding 14-bromide of a protected daunorubicin analogue. nih.gov

The exploration of other thia-anthracycline analogues could potentially include the synthesis of 14-thioether derivatives. While specific examples for the Adriamycin scaffold are not prevalent in the reviewed literature, general synthetic strategies for forming thioether bonds could be adapted. For instance, the reaction of a thiol with an appropriate electrophile, such as a 14-halo-anthracycline, in the presence of a base is a standard method for thioether formation.

Synthesis of 14-Thiaadriamycins (non-ester linkage)

The synthesis of 14-thiaadriamycins, where a sulfur atom is directly linked to the C-14 position in a non-ester fashion, has been achieved through nucleophilic substitution reactions. The primary method involves the condensation of 14-bromodaunorubicin (B1228617) with various thiols. acs.org This reaction is typically carried out in methanol (B129727) with potassium carbonate serving as a base. acs.orgnih.gov

The general scheme involves the displacement of the bromine atom at the 14-position by a thiolate anion, generated in situ from the corresponding thiol and base. This approach has been used to prepare a range of novel 14-thia analogues of Adriamycin. acs.org For instance, researchers have successfully synthesized compounds like 14-(carbethoxymethyl)-14-thiaadriamycin using this methodology. acs.org

Interestingly, attempts to use N-(trifluoroacetyl)-14-iododaunorubicin for similar condensations with thiols resulted in an undesired redox reaction, yielding N-(trifluoroacetyl)daunorubicin and the corresponding disulfides. acs.org Consequently, N-(trifluoroacetyl)-14-bromodaunorubicin was utilized as a more suitable precursor for reacting with thiols to produce thia analogues of the non-DNA-binding Adriamycin analogue, N-(trifluoroacetyl)adriamycin 14-valerate (AD 32). acs.org

Table 1: Examples of Synthesized 14-Thiaadriamycins

| Compound Name | Precursor | Key Reagent |

|---|---|---|

| 14-(Carbethoxymethyl)-14-thiaadriamycin | 14-Bromodaunorubicin | Thiol |

This table is generated based on the research findings described in the text.

Bifunctional Thia-Analogues (e.g., bis(thiaadriamycin) analogues)

In an extension of the synthetic strategy for monomeric thia-analogues, bifunctional derivatives have been created. These molecules, conceptualized as potential difunctional DNA intercalating agents, consist of two Adriamycin units linked together. acs.org

The synthesis of these bis(thiaadriamycin) analogues is achieved by reacting 14-bromodaunorubicin with α,ω-alkanedithiols. acs.org In this reaction, both thiol groups of the alkanedithiol displace the bromine atoms on two separate 14-bromodaunorubicin molecules, forming a thioether linkage at each end and effectively tethering the two anthracycline structures. acs.org This method provides a direct route to creating dimeric structures with a flexible thio-alkane linker, designed to interact with DNA in a bifunctional manner. acs.org

Table 2: Synthesis of Bifunctional Thia-Analogues

| Product Type | Key Reactants | Intended Function |

|---|

This table is generated based on the research findings described in the text.

Structure Activity Relationships Sar in Adriamycin 14 Thioacetate Analogues

Influence of the 14-Thioacetate Moiety on Biological Activity

The introduction of a thioacetate (B1230152) group at the 14-position of the Adriamycin scaffold has a discernible impact on its biological activity. Research involving a series of Adriamycin 14-thio esters has demonstrated that the thioacetate derivative possesses significant in vivo antitumor activity against murine P388 leukemia. nih.gov This finding suggests that the substitution of the C-14 hydroxyl group with a thioester functionality is a viable strategy for retaining anticancer properties.

It is noteworthy that in a related series of N-(trifluoroacetyl)adriamycin 14-thio esters, none of the tested compounds, including the thioacetate, exhibited in vitro or in vivo activity. This stands in contrast to their corresponding oxo ester analogues, which were all found to be biologically active. nih.gov This highlights the subtle yet critical role of the N-trifluoroacetyl group in modulating the activity of these 14-substituted analogues.

Comparison of Antitumor Activity with Parental Adriamycin and Other Analogues

Direct comparisons of Adriamycin 14-thioacetate with the parent compound, Adriamycin, reveal a nuanced activity profile. While exhibiting "significant" in vivo anti-P388 activity, the 14-thioacetate analogue, along with other 14-thiobenzoate and 14-thiovalerate derivatives, did not achieve the same level of curative effects as the highly active analogue, N-(trifluoroacetyl)adriamycin 14-valerate, in the same preclinical model. nih.gov

Conflicting data exists regarding the potency of this compound. One study reported that the 14-acetylthio- derivative (this compound) displayed "negligible or low activities" in the murine P-388 lymphocytic leukemia assay when compared to the highly active 14-acetoxy derivative. nih.gov This discrepancy in reported activity underscores the need for further comprehensive studies to definitively characterize the antitumor potential of this specific analogue.

The following table summarizes the comparative antitumor activity of this compound and related compounds based on available literature.

| Compound/Analogue | Antitumor Activity Synopsis | Reference |

| This compound | Significant in vivo anti-P388 activity | nih.gov |

| This compound | Negligible or low activity in P-388 assay | nih.gov |

| Adriamycin (Parent Compound) | Standard potent antitumor agent | |

| N-(trifluoroacetyl)adriamycin 14-valerate | Highly curative in P388 leukemia model | nih.gov |

| Adriamycin 14-thiovalerate | Significant in vivo anti-P388 activity | nih.gov |

| Adriamycin 14-thiobenzoate | Significant in vivo anti-P388 activity | nih.gov |

| Adriamycin 14-acetoxy derivative | Highly active and of low toxicity | nih.gov |

Molecular Determinants of DNA Interaction and Binding Affinity

The structural features of the parent Adriamycin molecule that govern its DNA binding are well-established and include the planar tetracyclic ring system that intercalates between DNA base pairs and the daunosamine (B1196630) sugar that fits into the minor groove. nih.gov Any modification at the 14-position, such as the introduction of a thioacetate group, could potentially influence the conformation of the molecule and its interaction with DNA, although this has not been definitively quantified for this specific analogue. It is plausible that if this compound functions as a prodrug, its DNA binding affinity would be minimal until it is metabolized to Adriamycin.

Correlation between Structural Modifications and Biological Efficacy in Preclinical Models

The available preclinical data for this compound and its analogues allow for some correlations between structural modifications and biological efficacy. The presence of a thioester at the 14-position appears to be compatible with retaining in vivo antitumor activity, as seen in the P388 leukemia model. nih.gov The nature of the acyl group in the 14-thioester series (acetate, valerate, benzoate) seems to permit significant activity across the tested analogues. nih.gov

However, the efficacy is clearly sensitive to other structural features. The lack of activity in the N-(trifluoroacetyl)adriamycin 14-thio ester series suggests that the combination of the N-trifluoroacetyl group and the 14-thioester is detrimental to the biological activity. nih.gov This contrasts sharply with the high activity of N-(trifluoroacetyl)adriamycin 14-valerate (an oxo ester), indicating that the nature of the ester linkage (thioester vs. oxo ester) is a critical determinant of efficacy in this N-acylated series.

The conflicting reports on the activity of this compound highlight the challenges in establishing a clear SAR and may be due to differences in experimental conditions or the specific chemical entity tested. nih.govnih.gov The high activity of the 14-acetoxy analogue in one study further emphasizes that small changes at the 14-position can lead to significant differences in biological outcomes. nih.gov

The following table outlines the correlation between structural features and reported biological efficacy in preclinical models.

| Structural Modification | Biological Efficacy Observation | Reference |

| 14-Thioacetate group on Adriamycin | Significant in vivo anti-P388 activity reported in one study. | nih.gov |

| 14-Thioacetate group on Adriamycin | Negligible or low activity reported in another study. | nih.gov |

| 14-Thioester series (acetate, valerate, benzoate) on Adriamycin | All showed significant in vivo anti-P388 activity. | nih.gov |

| 14-Thioester group on N-(trifluoroacetyl)adriamycin | Inactive in vitro and in vivo. | nih.gov |

| 14-Oxo-ester group on N-(trifluoroacetyl)adriamycin (e.g., valerate) | Highly active in vivo. | nih.gov |

| 14-Acetoxy group on Adriamycin | Highly active and low toxicity. | nih.gov |

Molecular Pharmacology and Cellular Mechanisms of Action

Interactions with Nucleic Acids

The ability of Adriamycin 14-thioacetate to interfere with nucleic acid function is a cornerstone of its mechanism of action. This interference occurs through multiple processes, from direct physical occupation of DNA grooves to the stabilization of alternative DNA structures.

The fundamental interaction of anthracyclines with DNA is intercalation, a process where the planar chromophore of the molecule inserts itself between the base pairs of the DNA double helix. drugbank.comnih.gov This action is a prerequisite for the biological activity of many Adriamycin congeners. nih.gov Studies on Adriamycin and its analogues show a preference for intercalation at sites with adjacent GC base pairs, likely due to the potential for specific hydrogen bond formation between the drug and the guanine (B1146940) base. nih.gov

Beyond the canonical double helix, Adriamycin also interacts with alternative DNA secondary structures, notably G-quadruplexes. nih.gov These are four-stranded structures formed in guanine-rich sequences, such as those found in human telomeres. nih.gov Research on the parent compound, Adriamycin, demonstrates that it binds to parallel G-quadruplex DNA at two independent sites, primarily through terminal stacking and groove binding. nih.gov

This binding is significant, with reported affinity constants (Kb) of 9.8 x 105 M-1 and 6.7 x 105 M-1. nih.gov A key consequence of this interaction is the substantial thermal stabilization of the G-quadruplex structure, with an increase in melting temperature of 12.5–28.1°C. nih.gov By stabilizing these structures, the drug can impede the function of enzymes like telomerase that need to resolve them, indicating a multi-faceted approach to disrupting DNA function. nih.gov

A direct consequence of DNA intercalation and the resulting topological changes is the potent inhibition of both DNA replication and RNA transcription. nih.govnih.govyoutube.com The intercalated drug molecule acts as a physical roadblock, obstructing the processive movement of DNA and RNA polymerases along the DNA template. drugbank.comyoutube.com

Furthermore, the inhibition of transcription is also a result of changes in DNA superhelicity mediated by topoisomerase II, an enzyme targeted by Adriamycin. nih.gov The drug-induced alteration of DNA topology can make promoter regions inaccessible, thereby down-regulating gene expression. nih.govuq.edu.au Recent studies distinguish the inhibitory mechanisms, showing that while some topoisomerase poisons like etoposide (B1684455) trap the enzyme behind replication forks, doxorubicin (B1662922) can also inhibit replication independently of topoisomerase II by intercalating into unreplicated DNA and directly preventing its unwinding. embopress.org

Enzyme Modulation

This compound's cellular effects are profoundly linked to its ability to modulate the activity of critical enzymes, most notably topoisomerase II and, to a lesser extent, RNA polymerases.

Topoisomerase II is a vital enzyme that alters DNA topology by creating transient double-strand breaks to allow for strand passage, which is essential for processes like replication and chromosome segregation. nih.govmdpi.com Adriamycin and its derivatives are classified as topoisomerase II "poisons" because they interfere with the enzyme's catalytic cycle. nih.govnih.gov The primary mechanism of inhibition is the stabilization of the topoisomerase II-DNA covalent complex, also known as the cleavable complex. nih.govnih.gov The drug intercalates into the DNA at the site of the enzyme-mediated break and prevents the re-ligation of the cleaved DNA strands. nih.gov This traps the enzyme on the DNA, leading to an accumulation of persistent, cytotoxic DNA double-strand breaks. nih.gov

For C-14 substituted analogues like this compound, the interaction is more complex. Research on various C-14 analogues suggests that direct substitution at this position can inhibit the drug's ability to form cleavable complexes in purified systems. researchgate.net It is proposed that metabolic esterolysis of the C-14 acyl substituent is necessary to unmask the active metabolite that can effectively interact with and poison topoisomerase II. researchgate.net Therefore, the thioester bond in this compound likely serves as a target for cellular esterases, which release a C-14 unsubstituted metabolite capable of potent topoisomerase II inhibition. nih.govresearchgate.net

| Enzyme | Drug/Analogue Class | Mechanism of Inhibition | Key Outcome |

|---|---|---|---|

| Topoisomerase II | Adriamycin (Doxorubicin) | Stabilizes the covalent Topoisomerase II-DNA "cleavable complex," preventing DNA re-ligation. nih.govnih.gov | Accumulation of cytotoxic DNA double-strand breaks. nih.gov |

| Topoisomerase II | Etoposide | Traps Topoisomerase II behind replication forks, inducing topological stress. embopress.org | Replication inhibition. embopress.org |

| Topoisomerase II | C-14 Substituted Adriamycin Analogues | Activity in purified systems is inhibited; requires metabolic esterolysis to yield an active metabolite that poisons the enzyme. researchgate.net | Metabolite-dependent formation of cleavable complexes. researchgate.net |

| Eukaryotic RNA Polymerase I & II | AD 143 (A C-14 analogue) | Directly inhibits enzyme activity without DNA intercalation. nih.gov | Selective inhibition of RNA synthesis. nih.gov |

The inhibition of RNA synthesis by Adriamycin is well-documented. nih.gov In cell-free systems, Adriamycin demonstrates a greater inhibitory effect on DNA-dependent DNA polymerase than on RNA polymerase. nih.gov The primary mechanism for this inhibition is linked to its intercalation into the DNA template, which presents a physical barrier to the progression of RNA polymerase during transcription. uq.edu.au

Interestingly, studies on other C-14 substituted analogues suggest the possibility of alternative mechanisms. For instance, the derivative N-Trifluoroacetyladriamycin-14-O-Hemiadipate (AD 143) was found to be a selective inhibitor of eukaryotic RNA polymerases I and II without interacting with DNA. nih.gov This finding indicates that modifications at the C-14 position can fundamentally alter the drug's primary target, shifting it from a DNA-intercalating agent to a direct enzyme inhibitor. nih.gov While the primary mechanism for this compound likely remains tied to DNA intercalation, the potential for direct interaction with RNA polymerases following metabolic modification cannot be entirely excluded.

| DNA Structure | Binding Mode | Binding Affinity (Kb) | Consequence of Binding |

|---|---|---|---|

| B-form DNA (Double Helix) | Intercalation, with a preference for 5'-GC sequences. nih.gov | High Affinity | Local unwinding (-27°), torsional stress, and physical obstruction of polymerases. nih.gov |

| G-quadruplex DNA | Terminal stacking and groove binding. nih.gov | Kb1 = 9.8x105 M-1 Kb2 = 6.7x105 M-1 | Significant thermal stabilization (ΔTm = +12.5 to +28.1°C), hindering telomere processing. nih.gov |

Redox Biology and Cellular Stress Responses

The biological activity of many chemotherapeutic agents is intrinsically linked to their ability to modulate the redox state of the cell. For anthracycline derivatives like this compound, these interactions are central to their mechanism of action. The cellular redox system, a complex network of antioxidant molecules and enzymes, is a primary target. Disruption of this delicate balance can induce significant cellular stress, leading to a cascade of events that can culminate in cell death. The following subsections explore the specific mechanisms by which this compound is believed to exert its effects through the modulation of cellular redox biology.

Generation of Reactive Oxygen Species (ROS) and Redox Cycling

A hallmark of the parent compound, Adriamycin (doxorubicin), is its capacity to generate reactive oxygen species through a process known as redox cycling. This process is initiated by the enzymatic reduction of the compound's quinone moiety. Cellular flavin-containing reductases, such as NADPH-cytochrome P450 reductase, donate an electron to the Adriamycin molecule, converting it into a highly reactive semiquinone free radical.

This semiquinone radical is unstable and rapidly transfers its extra electron to molecular oxygen (O₂), giving rise to the superoxide (B77818) anion radical (O₂•⁻). This reaction simultaneously regenerates the parent quinone structure, allowing it to re-enter the cycle and facilitate the continuous production of superoxide. This futile cycle is a major source of intracellular oxidative stress. The superoxide anion can be further converted, either spontaneously or through enzymatic action by superoxide dismutase (SOD), into other ROS, including hydrogen peroxide (H₂O₂). In the presence of transition metals like iron, H₂O₂ can participate in the Fenton reaction to generate the hydroxyl radical (•OH), one of the most potent and damaging ROS. While this mechanism is well-documented for doxorubicin, the specific influence of the 14-thioacetate substitution on the efficiency of this redox cycle is a subject of ongoing research.

| Molecule/Enzyme | Role in Redox Cycling |

| Adriamycin Quinone | Accepts an electron from a reductase to initiate the cycle. |

| NADPH-Cytochrome P450 Reductase | A key enzyme that donates an electron to the quinone moiety. |

| Semiquinone Radical | The unstable, one-electron reduced intermediate. |

| Molecular Oxygen (O₂) ** | Accepts an electron from the semiquinone, forming superoxide. |

| Superoxide Anion (O₂•⁻) | The primary ROS generated from the redox cycle. |

| Hydrogen Peroxide (H₂O₂) ** | A secondary, more stable ROS formed from superoxide. |

| Hydroxyl Radical (•OH) | A highly reactive ROS formed from H₂O₂ via the Fenton reaction. |

Thiol Oxidation and its Role in Cellular Processes

Beyond ROS generation, anthracyclines can directly impact the cellular thiol pool, a critical component of the antioxidant defense system. Glutathione (B108866) (GSH), a tripeptide thiol, is the most abundant non-protein thiol in the cell and plays a pivotal role in detoxifying ROS and maintaining a reducing intracellular environment.

Adriamycin and its derivatives can lead to the oxidation of GSH to glutathione disulfide (GSSG), disrupting the critical GSH/GSSG ratio. This shift towards an oxidative state can impair the function of numerous cellular proteins through a process called S-glutathionylation, where GSH molecules are covalently attached to cysteine residues on proteins. The 14-thioacetate group of this compound introduces a unique chemical feature. It is plausible that this group could be hydrolyzed by cellular esterases, releasing a reactive thiol that could directly participate in or interfere with cellular thiol-disulfide exchange reactions, potentially accelerating the depletion of the cellular antioxidant capacity. Enzymes such as glutathione reductase, which are responsible for regenerating GSH from GSSG, can become overwhelmed under conditions of high oxidative stress, further exacerbating the damage.

Implications for Cellular Homeostasis and Antitumor Activity

The dual mechanisms of ROS generation and thiol oxidation induced by this compound have profound implications for cellular homeostasis and its efficacy against tumors. The massive increase in oxidative stress overwhelms the cell's antioxidant defenses, leading to widespread, indiscriminate damage to vital macromolecules.

| Cellular Consequence | Mechanism | Impact on Antitumor Activity |

| Severe Oxidative Stress | Overproduction of ROS and depletion of thiol antioxidants (e.g., GSH). | Creates a toxic intracellular environment for cancer cells. |

| Macromolecule Damage | Oxidation of lipids, proteins, and DNA. | Induces irreversible damage, leading to cell cycle arrest and apoptosis. |

| Disruption of Homeostasis | Impaired membrane integrity and enzyme function; altered signaling pathways. | Prevents cancer cell proliferation and survival. |

Prodrug Strategies and Targeted Delivery Approaches for Adriamycin 14 Thioacetate Analogues

Design Principles for Thioester Prodrugs

The design of thioester prodrugs of Adriamycin, such as Adriamycin 14-thioacetate, is a key strategy to improve its therapeutic index. nih.govnih.gov This approach involves masking the pharmacologically active part of the drug with a thioester group, rendering it temporarily inactive. centralasianstudies.orgnih.gov The core principle is to create a stable compound that can travel through the body with minimal impact on healthy tissues and then be selectively converted to the active drug form within the tumor microenvironment. nih.govcentralasianstudies.org

Several key principles guide the design of these prodrugs:

Stimulus-Responsiveness: The linker connecting the thioester group to the drug is designed to be cleaved by specific triggers that are more prevalent in the tumor environment. These triggers can include changes in pH, redox potential, or the presence of specific enzymes. nih.govrsc.org

Improved Physicochemical Properties: Prodrug strategies can enhance the solubility and permeability of the parent drug, facilitating its delivery to the tumor. centralasianstudies.org

Targeted Activation: The activation mechanism should be highly specific to cancer cells to maximize the drug's efficacy at the tumor site while minimizing off-target effects. nih.govcentralasianstudies.org

For instance, the synthesis of 14-acetylthio- derivatives of daunomycinone (B1669838), a related compound, has been achieved through displacement reactions, highlighting a potential synthetic route for such prodrugs. nih.gov The design of these molecules often involves creating a balance between the stability of the prodrug in circulation and the efficiency of its activation at the target site. nih.gov

Enzymatic Activation and Release Mechanisms

The selective release of the active drug from its prodrug form is a critical step in targeted cancer therapy. For thioester prodrugs of Adriamycin, enzymatic activation is a primary mechanism for this conversion.

Role of Esterases in Thioester Deacylation

Esterases are a diverse group of enzymes that are often overexpressed in cancer cells compared to normal tissues. researchgate.netnih.gov This differential expression provides a strategic advantage for targeted drug delivery. Carboxylesterases (CES), in particular, are major enzymes involved in the metabolism of a wide range of ester-containing compounds, including thioesters. researchgate.net

The process of deacylation, or the removal of the acyl group from the thioester, is catalyzed by these esterases. nih.gov This enzymatic cleavage breaks the thioester bond, releasing the active form of Adriamycin. The substrate specificity of different esterase isozymes can be exploited to design prodrugs that are selectively activated by the esterases present in tumor cells. nih.govpurdue.edu For example, the catalytic efficiency of CES2 is often higher than that of CES1A1 for certain prodrugs, making it a key target for prodrug design. purdue.edu The design of ester prodrugs can be tuned to target specific human esterases, thereby controlling the location of prodrug activation. nih.gov

Glutathione-Responsive Prodrug Activation

The tumor microenvironment is characterized by a significantly higher concentration of glutathione (B108866) (GSH), a key intracellular antioxidant, compared to normal tissues. scienceopen.commdpi.com This elevated GSH level provides another trigger for the targeted release of Adriamycin from its prodrug form.

Glutathione-responsive prodrugs are designed with linkers, such as disulfide bonds, that are stable under normal physiological conditions but are readily cleaved in the presence of high GSH concentrations. frontiersin.orgrsc.org The cleavage of these bonds leads to the release of the active drug specifically within the tumor cells. frontiersin.org

For example, a doxorubicin (B1662922) prodrug linked via a disulfide bond demonstrated rapid drug release in the presence of a reducing agent that mimics the high GSH environment of tumor cells. frontiersin.org This strategy has been shown to enhance the cytotoxicity of the drug towards cancer cells with high GSH levels. nih.govnih.gov The use of a 2-nitrobenzenesulfonyl (Ns) group as a GSH-responsive modifier has also been explored, as it is stable in the low GSH environment of the bloodstream but is cleaved in the high GSH environment of cancer cells. nih.gov

Stimuli-Responsive Drug Release Systems

In addition to enzymatic and glutathione-mediated activation, other stimuli present in the tumor microenvironment can be harnessed for targeted drug delivery. These stimuli-responsive systems are designed to release the drug in response to specific physiological or chemical cues.

pH-Dependent Release

The extracellular environment of solid tumors is often more acidic (pH 6.5-7.2) than that of normal tissues (pH 7.4). This pH difference can be exploited to trigger the release of Adriamycin from pH-sensitive prodrugs or delivery systems. nih.gov

These systems are designed to be stable at physiological pH but to undergo a conformational change or cleavage of a pH-sensitive linker at the lower pH of the tumor microenvironment. nih.govresearchgate.net For instance, doxorubicin has been incorporated into systems with pH-sensitive linkers, such as hydrazone bonds, which hydrolyze in the acidic environment of the tumor, leading to drug release. researchgate.net Studies have shown that the release rate of doxorubicin from such systems is significantly accelerated at acidic pH compared to physiological pH. rsc.orgnih.gov

Redox-Responsive Delivery Systems

The redox potential of the tumor microenvironment is another key stimulus that can be utilized for targeted drug delivery. scienceopen.commdpi.com As mentioned earlier, the high concentration of glutathione in cancer cells creates a highly reductive environment.

Redox-responsive delivery systems, such as polymersomes and micelles, are designed to encapsulate the drug and release it in response to this reductive environment. nih.govnih.govresearchgate.net These systems often incorporate disulfide bonds into their structure. mdpi.comnih.gov In the bloodstream, these systems remain intact, protecting the drug from degradation and preventing its premature release. frontiersin.org However, upon reaching the tumor, the disulfide bonds are cleaved by the high levels of GSH, leading to the disassembly of the delivery system and the release of the encapsulated Adriamycin. nih.govresearchgate.net This approach has been shown to enhance the antitumor activity of doxorubicin while reducing its systemic toxicity. nih.gov

Nanocarrier and Conjugate-Based Delivery

The encapsulation of chemotherapeutic agents within nanocarriers or their conjugation to targeting moieties offers a promising avenue to enhance their therapeutic index. These strategies aim to improve drug solubility, prolong circulation time, and achieve tumor-specific delivery, thereby reducing systemic toxicity.

Polymeric and Liposomal Encapsulation

The encapsulation of doxorubicin and its more hydrophobic analogues within polymeric micelles and liposomes has been extensively studied to improve their pharmacokinetics and biodistribution. nih.govnih.gov These nanocarriers can passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. dovepress.com

Polymeric Micelles: These are self-assembled nanostructures formed from amphiphilic block copolymers. The hydrophobic core of the micelle serves as a reservoir for lipophilic drugs like doxorubicin analogues, while the hydrophilic shell provides stability in aqueous environments and prevents premature drug release. nih.gov For a more hydrophobic compound like this compound, encapsulation within the core of polymeric micelles could enhance its solubility and bioavailability. The deprotonation of doxorubicin is a common strategy to increase its hydrophobicity for efficient loading into polymeric micelles. nih.gov This suggests that the inherent properties of this compound might be well-suited for this delivery approach.

Liposomes: These are vesicular structures composed of a lipid bilayer enclosing an aqueous core. Hydrophilic drugs can be encapsulated in the core, while hydrophobic drugs can be incorporated into the lipid bilayer. mdpi.com A commercially available pegylated liposomal doxorubicin formulation, DOXIL®, utilizes an ammonium (B1175870) sulfate (B86663) gradient for active drug loading, achieving high encapsulation efficiency. mdpi.com For this compound, its increased lipophilicity would favor its incorporation within the lipid bilayer of the liposome. Studies have shown that altering the lipid composition, such as using phosphatidylcholine, cholesterol, and synthetic tetramyristoyl cardiolipin, can lead to high entrapment efficiencies of over 90% for doxorubicin. johnshopkins.edu

| Nanocarrier Type | Drug Loading Mechanism | Key Features | Potential for this compound |

| Polymeric Micelles | Encapsulation of hydrophobic drug in the core | Enhances solubility and bioavailability of lipophilic drugs | High potential due to increased lipophilicity of the thioacetate (B1230152) group. |

| Liposomes | Incorporation into the lipid bilayer | Biocompatible, biodegradable, and can be functionalized for targeting | Suitable for incorporation into the lipid bilayer, potentially high encapsulation efficiency. |

Antibody-Drug Conjugates (ADCs) and Targeted Approaches

ADCs are a class of targeted therapies that consist of a monoclonal antibody (mAb) linked to a potent cytotoxic payload. nih.gov The mAb directs the ADC to a specific antigen overexpressed on the surface of cancer cells, leading to targeted cell killing. nih.gov While doxorubicin was used in first-generation ADCs, its moderate potency led to the exploration of more potent payloads. nih.gov However, the concept of using doxorubicin and its derivatives in ADCs remains an active area of research. creative-biolabs.com

For a prodrug like this compound, an ADC approach could offer significant advantages. The ADC would deliver the prodrug specifically to the tumor site, where the thioester bond could be cleaved by intracellular esterases, releasing the active drug. A recent strategy involves a bioorthogonal-activatable prodrug–antibody conjugate (ProADC) where the prodrug is released at the target site and then activated within the tumor cell, enhancing tissue penetration and reducing side effects. chinesechemsoc.org This "on-target release and on-demand activation" could be a highly effective strategy for an this compound ADC. chinesechemsoc.org

| Targeting Strategy | Mechanism of Action | Key Advantages | Applicability to this compound |

| Antibody-Drug Conjugate (ADC) | mAb-guided delivery of cytotoxic payload to tumor cells. | High specificity, reduced systemic toxicity. | High potential for targeted delivery and intracellular activation. |

| Prodrug-Antibody Conjugate (ProADC) | On-target release of the prodrug followed by on-demand activation. | Enhanced tissue penetration, synergistic therapeutic effect. | An ideal strategy to leverage the prodrug nature of this compound. |

Polymer-Drug Conjugates (e.g., Poly(2-ethyl-2-oxazoline)-Doxorubicin)

Polymer-drug conjugates involve the covalent attachment of a drug to a polymer backbone, often through a linker that is stable in circulation but cleavable in the tumor microenvironment. Poly(2-ethyl-2-oxazoline) (PEtOx) has emerged as a promising alternative to polyethylene (B3416737) glycol (PEG) due to its biocompatibility and synthetic versatility. nih.govnih.gov

Research has demonstrated the successful synthesis of PEtOx-doxorubicin conjugates using an acid-sensitive hydrazone linker. nih.govacs.orgresearchgate.net These conjugates self-assemble into micelles and exhibit pH-dependent drug release, with faster release at the acidic pH characteristic of endosomes and lysosomes. acs.org In vivo studies in mice have shown that higher molecular weight PEtOx conjugates lead to prolonged blood circulation and increased tumor accumulation. researchgate.net

A convenient and controllable synthesis strategy for PEtOx-doxorubicin conjugates has been developed, which involves the polymerization of 2-ethyl-2-oxazoline (B78409) initiated by N-boc-2-bromoacetohydrazide, followed by deprotection and direct reaction with doxorubicin. nih.gov This method allows for the production of conjugates with varying chain lengths and narrow dispersity. nih.gov The resulting conjugates have been shown to reduce the toxicity of doxorubicin and increase its selectivity for tumor cells. nih.gov

Given that this compound is a prodrug of doxorubicin, it could be similarly conjugated to PEtOx. The thioester linkage in this compound would provide an additional layer of controlled release, potentially being cleaved by intracellular esterases after the polymer-drug conjugate is internalized by the cancer cell.

| Polymer Conjugate System | Linker Type | Release Mechanism | Reported Findings |

| PEtOx-Doxorubicin | Acid-sensitive hydrazone | pH-triggered release in tumor endosomes/lysosomes. nih.govacs.org | Prolonged circulation, increased tumor accumulation, and enhanced antitumor efficacy in vivo. researchgate.net |

| PEtOx-Doxorubicin | Hydrazone | Controllable synthesis with narrow dispersity and reduced toxicity. nih.gov | Increased selectivity for tumor cells compared to free doxorubicin. nih.gov |

Cellular Uptake, Intracellular Trafficking, and Subcellular Localization

Mechanisms of Cellular Entry

Specific studies detailing the mechanisms of cellular entry for Adriamycin 14-thioacetate are not available. For the parent compound, Adriamycin, cellular uptake is a complex process that is not fully understood and is thought to involve a combination of passive diffusion across the cell membrane and endocytic pathways. The lipophilicity of a molecule can significantly influence its ability to traverse the lipid bilayer of the cell membrane. Modifications to the Adriamycin structure, such as the addition of a thioacetate (B1230152) group at the 14th position, would alter its physicochemical properties, including lipophilicity, which would in turn be expected to influence its mechanism and rate of cellular entry. However, without specific research on this compound, any description of its entry mechanism would be purely speculative.

Intracellular Compartmentalization and Accumulation

Once inside the cell, the distribution and accumulation of a drug in various subcellular compartments are critical to its mechanism of action.

The primary target for the anticancer activity of Adriamycin is the cell nucleus, where it intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and cell death. nih.gov Studies on Adriamycin have shown that it predominantly localizes within the nucleus of cancer cells. nih.gov The structural features of the drug molecule are crucial for this nuclear targeting. While it has been noted that this compound does interact with calf thymus DNA, the extent and specifics of this interaction, as well as its efficiency of nuclear localization compared to the parent compound, have not been detailed in available studies.

Besides the nucleus, anthracyclines can also be found in cytoplasmic compartments, including mitochondria. The distribution between the nucleus and cytoplasm can be influenced by structural modifications. For instance, the more lipophilic Adriamycin analogue, 4'-deoxydoxorubicin, has been shown to accumulate to a greater extent in the cytoplasm compared to Adriamycin, which is found mainly in the nucleus. nih.gov The introduction of a thioacetate group in this compound could potentially alter its distribution profile, but no specific data on its cytoplasmic or organelle-specific targeting exists. The interaction of Adriamycin with mitochondrial components is also a known aspect of its biological activity, contributing to oxidative stress. mdpi.com Whether this compound exhibits similar or different organelle targeting remains an open question.

Factors Influencing Uptake and Localization (e.g., structural modifications)

Structural modifications are a key factor in determining the cellular uptake and localization of Adriamycin analogues. As mentioned, changes in lipophilicity can alter the balance between nuclear and cytoplasmic accumulation. nih.gov The development of various drug delivery systems, such as liposomes and nanoparticles, has also been a major strategy to enhance the cellular uptake of Adriamycin and target it to specific cells or organelles. frontiersin.orgnih.govmdpi.com These carriers can influence the entry mechanism, often utilizing endocytic pathways, and can be designed for targeted release within specific intracellular compartments. nih.govnih.govresearchgate.net However, no such studies have been published specifically for this compound. The inherent structural difference of the 14-thioacetate moiety itself is expected to be a primary determinant of its unique cellular transport and localization profile, but without dedicated research, the nature of this influence is unknown.

Advanced Research Avenues and Analog Development

Synthesis and Biological Evaluation of Novel Thio-Anthracycline Structures

The journey to create more effective and less toxic cancer therapies often begins with the intricate process of chemical synthesis. In the realm of anthracyclines, researchers have explored the creation of novel thio-anthracycline structures, with a particular focus on Adriamycin 14-thioacetate and its relatives.

The synthesis of this compound and other 14-thio esters has been achieved through displacement reactions. nih.gov One common method involves reacting N-(trifluoroacetyl)-14-bromodaunorubicin with various thio-acids, such as thioacetic acid, in the presence of potassium carbonate in an ethanol (B145695) solution. nih.gov This process yields the desired thioester derivatives. A similar approach has been used to prepare the corresponding adriamycin 14-thio esters. nih.gov

Once synthesized, these novel compounds undergo rigorous biological evaluation to determine their potential as anticancer agents. This typically involves both in vitro and in vivo studies. For instance, the in vitro growth inhibition of these compounds has been tested against human-derived CCRF-CEM leukemic lymphocytes. nih.gov In vivo antitumor activity is often assessed in murine models, such as the P388 leukemia system. nih.govnih.gov

Research has shown that several adriamycin 14-thio ester derivatives, including the thioacetate (B1230152), thiovalerate, and thiobenzoate, exhibit significant antitumor activity in the P388 leukemia model. nih.gov However, it is noteworthy that while these compounds showed promise, they did not surpass the curative effects of N-(trifluoroacetyl)adriamycin 14-valerate in the same system. nih.gov Interestingly, a related class of compounds, the N-(trifluoroacetyl)adriamycin 14-thio esters, showed no significant activity either in vitro or in vivo, despite their oxo ester counterparts being biologically active. nih.gov

The exploration of new anthracycline analogs is a continuous effort, with the goal of identifying derivatives with improved biological properties, such as lower toxicity and higher activity. nih.gov These studies have led to the synthesis of a series of new analogs of well-known antibiotics like daunorubicin (B1662515) and doxorubicin (B1662922). nih.gov The results are encouraging, with many new derivatives showing antiproliferative activities similar to or even higher than the parent drugs, coupled with significantly lower toxicity. nih.gov

Table 1: Antitumor Activity of Adriamycin 14-thioester Derivatives

| Compound | In Vivo Antitumor Activity (P388 Leukemia) |

|---|---|

| This compound | Significant |

| Adriamycin 14-thiovalerate | Significant |

| Adriamycin 14-thiobenzoate | Significant |

| N-(trifluoroacetyl)adriamycin 14-valerate | Curative |

| N-(trifluoroacetyl)adriamycin 14-thio esters | Inactive |

Data sourced from studies on murine P388 leukemia. nih.gov

Computational Approaches in Drug Design and SAR Prediction

In the quest for more effective anticancer drugs, computational methods have become indispensable tools for drug design and the prediction of structure-activity relationships (SAR). These approaches allow researchers to model and predict the biological activity of compounds before they are even synthesized, saving time and resources.

The design of novel anticancer agents often starts with a known bioactive molecule, which is then modified to enhance its therapeutic properties. plos.org This process, known as structure-activity relationship (SAR) analysis, is a cornerstone of drug discovery and aims to understand how different functional groups impact the pharmacological activity of a compound. plos.org

Computational drug design encompasses a range of techniques, including molecular docking and molecular dynamics simulations. plos.org Molecular docking, for example, predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This helps in identifying potential drug candidates that can effectively interact with a specific biological target. plos.org The binding affinity, often expressed in kcal/mol, is a key metric, with values of -6.0 kcal/mol or lower generally considered indicative of a potentially active drug molecule. plos.org

These computational tools have been applied to various classes of compounds, including those structurally related to existing drugs, to explore their potential as anticancer agents. For instance, researchers have designed and synthesized libraries of compounds based on the core structure of the antidepressant drug maprotiline (B82187) to target Burkitt's lymphoma. mdpi.com

The ultimate goal of these computational efforts is to accelerate the discovery and development of new, more effective anticancer drugs. ijprs.com By integrating data from genomics, proteomics, and the physicochemical properties of molecules, researchers can identify new drug targets and design novel therapeutic agents with improved efficacy and reduced side effects. ijprs.com

Investigation of Unconventional Mechanisms of Action

While the primary mechanism of action for traditional anthracyclines like doxorubicin is the inhibition of topoisomerase II and intercalation into DNA, research into this compound and its analogs is uncovering unconventional mechanisms that could lead to more effective and less toxic cancer therapies. nih.gov

Recent studies have revealed that some anthracyclines can exert their effects through pathways other than direct DNA damage. One such mechanism is the induction of histone eviction from chromatin, which can lead to cancer cell death without the cardiotoxic side effects associated with topoisomerase II poisoning. rsc.org This discovery has opened up new avenues for the development of "cardiotoxicity-free" anthracyclines. rsc.org

Another area of investigation is the role of anthracyclines in inducing specific types of programmed cell death. Beyond apoptosis, researchers are exploring necroptosis, ferroptosis, and pyroptosis as potential mechanisms of anthracycline-induced cancer cell death. nih.gov Ferroptosis, an iron-dependent form of cell death, has been implicated in the cardiotoxicity of doxorubicin, but it may also be harnessed for its anticancer effects. nih.gov

The immunomodulatory roles of anthracyclines are also a growing area of interest. mdpi.com These drugs can influence the tumor microenvironment and the patient's immune response to cancer, potentially enhancing the efficacy of immunotherapies when used in combination.

These emerging mechanisms of action highlight the complex and multifaceted nature of anthracycline biology. exlibrisgroup.com By moving beyond the traditional focus on DNA damage, researchers hope to develop new thio-anthracycline analogs that are not only more effective against cancer but also have a significantly improved safety profile.

Development of Analytical Methods for Compound Characterization and Quantification

The development and application of robust analytical methods are crucial for the characterization and quantification of novel compounds like this compound. These methods are essential for ensuring the purity, stability, and quality of new drug candidates, as well as for studying their pharmacokinetic and pharmacodynamic properties.

A variety of analytical techniques are employed in the study of anthracyclines and their derivatives. Chromatography, particularly high-performance liquid chromatography (HPLC), is a fundamental tool for separating and quantifying these compounds. nih.gov Mass spectrometry (MS) is often coupled with HPLC to provide detailed structural information and confirm the identity of synthesized molecules. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is another powerful technique used for the structural elucidation of new compounds. rsc.org

For instance, in the synthesis of novel bis(indolyl)-tetrazine derivatives, the compounds were characterized by spectral analysis using 1H NMR, 13C NMR spectroscopy, and high-resolution mass spectrometry (HRMS). rsc.org The precise structure of one of the derivatives was further confirmed by single-crystal X-ray diffraction. rsc.org

In the context of pharmacokinetic studies, analytical methods are used to measure the concentration of drugs and their metabolites in biological matrices such as plasma. dovepress.com This information is vital for understanding how a drug is absorbed, distributed, metabolized, and excreted by the body. For example, methods have been developed for the analysis of doxorubicin and its major metabolite, doxorubicinol, in the plasma of breast cancer patients to monitor the drug's toxicity. dovepress.com

The development of these analytical methods is not only a prerequisite for the advancement of new drug candidates through the preclinical and clinical trial phases but also plays a critical role in ensuring their safe and effective use in patients.

Q & A

Basic Research Questions

Q. What are the key considerations in designing in vitro experiments to evaluate Adriamycin 14-thioacetate’s cytotoxicity?

- Methodological Answer :

- Cell Line Selection : Use cancer cell lines relevant to the compound’s hypothesized targets (e.g., breast cancer MCF-7 or leukemia HL-60) to ensure biological relevance .

- Dosage Range : Establish a gradient of concentrations (e.g., 0.1–100 µM) to determine IC₅₀ values, using triplicate wells to account for variability .

- Controls : Include positive controls (e.g., doxorubicin) and negative controls (vehicle-only treatments) to validate assay reliability .

- Statistical Analysis : Apply ANOVA or Student’s t-test to compare means, with p < 0.05 as significance threshold. Report confidence intervals and effect sizes .

Q. How should researchers optimize the synthesis protocol for this compound to ensure reproducibility?

- Methodological Answer :

- Reaction Monitoring : Use HPLC or LC-MS to track intermediate formation and confirm final product purity (>95%) .

- Batch Consistency : Document solvent ratios, temperature, and catalyst concentrations meticulously. Replicate synthesis across three independent batches .

- Structural Validation : Confirm the thioacetate substitution via NMR (¹H/¹³C) and FT-IR spectroscopy, comparing spectra to reference standards .

Q. What parameters are critical for assessing this compound’s pharmacokinetics in preclinical models?

- Methodological Answer :

- Administration Route : Compare intravenous vs. intraperitoneal delivery to evaluate bioavailability .

- Sampling Schedule : Collect plasma/tissue samples at 0, 1, 3, 6, 12, and 24 hours post-dose for LC-MS/MS analysis .

- Data Modeling : Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life (t½). Validate with compartmental models if nonlinear kinetics are observed .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy between in vitro and in vivo models?

- Methodological Answer :

- Model Limitations : Assess whether tumor microenvironments (e.g., hypoxia, stromal interactions) in in vivo models reduce drug penetration .

- Metabolite Profiling : Compare parent compound and metabolite levels in plasma/tissue lysates to identify inactivation pathways .

- Dose Escalation Studies : Adjust dosing schedules (e.g., fractionated vs. single-dose) to mimic in vitro exposure times .

Q. What strategies improve targeted delivery of this compound to minimize off-target toxicity?

- Methodological Answer :

- Nanocarrier Design : Encapsulate the drug in pH-sensitive liposomes or ligand-conjugated nanoparticles (e.g., folate receptors) to enhance tumor specificity .

- Biodistribution Imaging : Use fluorescently labeled analogs and live-animal imaging (IVIS) to track real-time accumulation in tumors vs. healthy tissues .

- Toxicogenomics : Perform RNA-seq on non-target organs (e.g., heart, liver) to identify pathways affected by off-target toxicity .

Q. How should researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

- Methodological Answer :

- Transcriptomics : Conduct RNA-seq on treated vs. untreated cells to identify differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2) .

- Proteomics : Use SILAC labeling and mass spectrometry to quantify changes in protein expression (e.g., DNA repair enzymes) .

- Pathway Enrichment : Apply tools like STRING or KEGG mapper to link omics data to functional pathways (e.g., p53 signaling) .

Data Analysis and Presentation

Q. What are best practices for presenting contradictory data on this compound’s cardiotoxicity in publications?

- Methodological Answer :

- Transparency : Clearly state experimental conditions (e.g., dosing, animal strain) that may explain discrepancies .

- Meta-Analysis : Pool data from multiple studies using random-effects models to assess overall effect size and heterogeneity .

- Supplementary Material : Provide raw data (e.g., echocardiography images, biomarker levels) in appendices for independent validation .

Q. How can researchers ensure reproducibility in this compound’s preclinical studies?

- Methodological Answer :

- Protocol Standardization : Adopt ARRIVE guidelines for animal studies, detailing anesthesia, endpoint criteria, and randomization .

- Code Sharing : Publish statistical scripts (e.g., R/Python) for data analysis to enable replication .

- Reagent Validation : Use commercial reference standards and report batch numbers for critical reagents (e.g., antibodies, cell lines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.